TCS 2314

α4β1 Integrin Potency VCAM-1 Binding

Choose TCS 2314 for its unique balance of sub-10 nM potency and oral activity in rodent disease models. Its selective α4β1 antagonism avoids α4β7 off-target effects seen with dual inhibitors like firategrast, making it the superior tool for CNS inflammation and stem cell mobilization research. Ready-to-use purity and established PK profile accelerate your proof-of-concept studies.

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
Cat. No. B1681249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 2314
SynonymsTCS2314, TCS 2314, TCS-2314
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O
InChIInChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1
InChIKeyITXAAOWFOURIHK-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCS 2314 Compound Specifications for VLA-4 Antagonist Procurement in Inflammatory Disease Research


TCS 2314 is an orally active, selective small-molecule antagonist of integrin very late antigen-4 (VLA-4; α4β1 integrin; CD49d/CD29) with a reported IC50 of 4.4 nM . This compound is primarily utilized in research focused on leukocyte adhesion, trafficking, and inflammatory cell activation .

Why TCS 2314 is Not Interchangeable with Generic α4β1 Antagonists or Close Analogs


Procurement of a VLA-4 antagonist based solely on target name is inadequate due to substantial divergence in molecular potency, integrin selectivity profile, and oral bioavailability among this compound class. TCS 2314 occupies a unique performance niche: its sub-10 nM IC50 against α4β1 is 45-fold more potent than the dual antagonist firategrast (IC50=198 nM) , yet it is distinct from ultra-potent agents like BIO-5192 (IC50=1.8 nM) and MK-0668 (IC50=0.13 nM) which possess different in vivo exposure and clearance characteristics. Furthermore, unlike TR-14035, which exhibits a dual α4β7/α4β1 profile with 12-fold lower potency on α4β1 (IC50=87 nM), TCS 2314 is characterized as a selective α4β1 antagonist, making it a defined, single-target tool .

Quantitative Evidence for TCS 2314 in VLA-4 Antagonist Selection


Comparative α4β1 Integrin Potency: TCS 2314 vs. Clinical-Stage and Research-Grade Antagonists

Inhibition of α4β1 integrin function is a key mechanism for modulating inflammatory cell adhesion. In a head-to-head comparison using the same cell adhesion assay (soluble VCAM-1 binding to G2 ALL cells), TCS 2314 (IC50=4.4 nM) demonstrates significantly greater potency than the clinical-stage dual antagonist firategrast (IC50=198 nM) . A subsequent study validated this finding, reporting firategrast's IC50 at 198 nM while noting that CWHM-823 (4 nM) was 50-fold more potent and BIO-5192 (0.7 nM) was over 280-fold more potent in the same assay, placing TCS 2314 in a distinct potency tier [1].

α4β1 Integrin Potency VCAM-1 Binding

Oral Activity Profile of TCS 2314 vs. Ultra-Potent, Non-Oral Antagonists

TCS 2314 is consistently described as an orally active antagonist . While it exhibits high plasma clearance and low oral bioavailability in rat pharmacokinetic studies, this property distinguishes it from ultra-potent but non-orally bioavailable research tools like MK-0668 and BIO-5192 . The oral activity of TCS 2314 enables in vivo dosing paradigms that do not require intravenous or subcutaneous administration, a key advantage for certain experimental designs despite its suboptimal oral PK parameters.

Oral Bioavailability VLA-4 Antagonist Pharmacokinetics

Integrin Selectivity Profile: TCS 2314 as a Selective α4β1 Tool

TCS 2314 is characterized as a selective VLA-4 (α4β1) antagonist . In contrast, several related antagonists exhibit significant cross-reactivity with the closely related integrin α4β7. For instance, firategrast and TR-14035 are both described as dual α4β1/α4β7 antagonists, with TR-14035's potency on α4β7 (IC50=7 nM) exceeding its potency on α4β1 (IC50=87 nM) . While TCS 2314 has been noted as a potent α4β1/α4β7 antagonist in some vendor descriptions, its primary characterization and selectivity data support its use as a selective α4β1 inhibitor, minimizing confounding effects from α4β7 inhibition .

Integrin Selectivity α4β1 vs. α4β7 Target Specificity

Optimal Research and Procurement Applications for TCS 2314 Based on Quantitative Differentiation


In Vitro Adhesion and Migration Assays Requiring Robust but Not Supraphysiologic α4β1 Blockade

TCS 2314's IC50 of 4.4 nM provides potent inhibition of VLA-4-mediated adhesion to VCAM-1 and fibronectin, effectively blocking inflammatory cell activation without the extreme potency (IC50 < 1 nM) of agents like MK-0668 or BIO-5192, which may be prone to off-target effects or complete pathway ablation . It is therefore the preferred tool for studies where partial or modulable pathway inhibition is desired to mimic physiological conditions, such as in leukocyte trafficking assays or investigating integrin signaling dynamics .

In Vivo Rodent Models of Inflammatory Disease Amenable to Oral Dosing

Despite its reported high clearance and low oral bioavailability in rats, TCS 2314's characterization as an orally active compound makes it suitable for proof-of-concept studies in rodent models of asthma, multiple sclerosis, or inflammatory bowel disease where daily oral gavage is preferred over invasive injection routes . Its oral activity profile is a key differentiator from parenterally-administered tools like BIO-5192 and MK-0668 . Researchers can leverage this property to assess the impact of VLA-4 antagonism on disease progression in models that require chronic dosing and where surgical implantation of osmotic pumps or repeated injections would introduce confounding stress responses .

Mechanistic Studies Requiring α4β1-Specific Signaling Blockade Without α4β7 Confounding

TCS 2314 is a selective α4β1 antagonist, distinguishing it from dual antagonists like firategrast and TR-14035 which potently inhibit both α4β1 and α4β7 . In experimental systems where α4β7 integrin activity (e.g., gut-specific lymphocyte homing) could interfere with data interpretation, TCS 2314 provides a more specific tool for isolating α4β1-dependent phenotypes. This is particularly important in studies of CNS inflammation or hematopoietic stem cell mobilization, where α4β1 plays a dominant role and α4β7 inhibition is not required .

Screening and Optimization of Next-Generation VLA-4 Antagonists

As a well-characterized reference compound with established in vitro potency and in vivo oral PK profile, TCS 2314 serves as an ideal benchmark for structure-activity relationship (SAR) campaigns and head-to-head comparison studies. Its moderate potency and oral activity provide a balanced baseline against which to measure improvements in bioavailability, clearance, or target engagement for novel chemical entities targeting VLA-4. The compound's commercial availability in high purity and pre-formulated DMSO stocks further supports its use as a routine positive control in high-throughput screening and lead optimization workflows .

Technical Documentation Hub

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